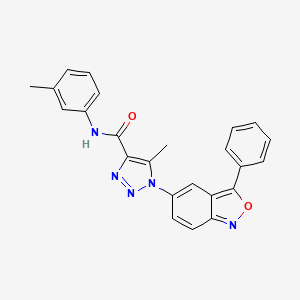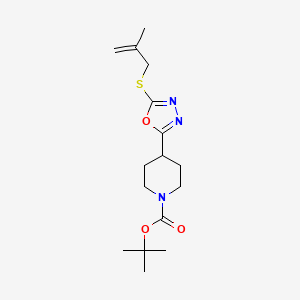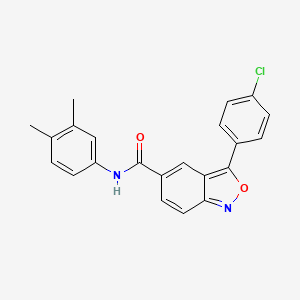
1,3-dimethyl-6,8-dinitroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-6,8-dinitroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of two nitro groups at positions 6 and 8, and two methyl groups at positions 1 and 3 on the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6,8-dinitroquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Nitration of Quinazoline Derivatives: The starting material, a quinazoline derivative, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the desired positions on the quinazoline ring.
Methylation: The nitrated quinazoline derivative is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step introduces methyl groups at positions 1 and 3.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6,8-dinitroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halogens or alkyl groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,3-dimethyl-6,8-diaminoquinazoline-2,4(1H,3H)-dione.
Substitution: 1,3-dimethyl-6,8-dihaloquinazoline-2,4(1H,3H)-dione.
Oxidation: 1,3-dicarboxy-6,8-dinitroquinazoline-2,4(1H,3H)-dione.
Scientific Research Applications
1,3-dimethyl-6,8-dinitroquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.
Industrial Applications: It is investigated for its potential use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6,8-dinitroquinazoline-2,4(1H,3H)-dione depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Modulation: It may interact with specific receptors in biological systems, modulating their activity and influencing cellular signaling pathways.
Electron Transport: In materials science, the compound may participate in electron transport processes, contributing to the functionality of organic semiconductors and LEDs.
Comparison with Similar Compounds
1,3-dimethyl-6,8-dinitroquinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1,3-dimethyl-6,8-diaminoquinazoline-2,4(1H,3H)-dione: This compound has amino groups instead of nitro groups, which may result in different chemical reactivity and biological activity.
1,3-dimethylquinazoline-2,4(1H,3H)-dione: Lacking nitro groups, this compound may have different electronic properties and applications.
6,8-dinitroquinazoline-2,4(1H,3H)-dione: Without methyl groups, this compound may exhibit different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C10H8N4O6 |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
1,3-dimethyl-6,8-dinitroquinazoline-2,4-dione |
InChI |
InChI=1S/C10H8N4O6/c1-11-8-6(9(15)12(2)10(11)16)3-5(13(17)18)4-7(8)14(19)20/h3-4H,1-2H3 |
InChI Key |
DOPGXECVZJOPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorobenzyl)-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole](/img/structure/B11462364.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11462370.png)

![2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B11462378.png)
![2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11462381.png)

![(4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11462397.png)
![N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B11462406.png)

![2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11462413.png)
![7-(4-chlorophenyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11462421.png)
![2-{4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-phenyl-1,3,5-triazin-2-yl}phenol](/img/structure/B11462424.png)
![Diethyl [1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate](/img/structure/B11462429.png)
![2-[5-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol](/img/structure/B11462445.png)
